molecular formula C23H30N6O7 B12374565 (S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid

Cat. No.: B12374565
M. Wt: 502.5 g/mol
InChI Key: IBJAOCSITSPKFU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaryl-Gly-Arg-AMC, also known as Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly urokinase plasminogen activator (uPA). This compound is valuable in research due to its fluorogenic properties, which allow for the detection and quantification of enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-Gly-Arg-AMC involves peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides or other peptide coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Glutaryl-Gly-Arg-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Glutaryl-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The amide bond between the arginine and the 7-amido-4-methylcoumarin moiety is cleaved, releasing the fluorescent 7-amido-4-methylcoumarin.

Common Reagents and Conditions: The hydrolysis of Glutaryl-Gly-Arg-AMC is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers like Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions often involve temperatures around 37°C to mimic physiological conditions.

Major Products Formed: The primary product formed from the hydrolysis of Glutaryl-Gly-Arg-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for detecting protease activity.

Scientific Research Applications

Glutaryl-Gly-Arg-AMC is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Its primary application is in the study of protease activity. Researchers use this compound to measure the activity of enzymes like urokinase plasminogen activator, which plays a crucial role in processes such as tissue remodeling, wound healing, and cancer metastasis.

In addition to its use in enzyme assays, Glutaryl-Gly-Arg-AMC is employed in drug discovery and development. By screening for compounds that inhibit or enhance protease activity, scientists can identify potential therapeutic agents for various diseases, including cancer and cardiovascular disorders.

Mechanism of Action

The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured using spectroscopic techniques, providing a quantitative readout of enzyme activity.

The molecular targets of Glutaryl-Gly-Arg-AMC are proteases, particularly urokinase plasminogen activator. The pathways involved include those related to proteolysis and extracellular matrix degradation.

Comparison with Similar Compounds

Glutaryl-Gly-Arg-AMC is unique due to its specific substrate sequence and fluorogenic properties. Similar compounds include other peptide substrates used in protease assays, such as Boc-Gln-Ala-Arg-AMC and Z-Gly-Gly-Arg-AMC. These compounds also release fluorescent products upon hydrolysis, but they differ in their peptide sequences and the specific proteases they target.

List of Similar Compounds:
  • Boc-Gln-Ala-Arg-AMC
  • Z-Gly-Gly-Arg-AMC
  • Ac-Asp-Glu-Val-Asp-AMC

Each of these compounds has unique properties that make them suitable for different types of protease assays, highlighting the versatility and specificity of Glutaryl-Gly-Arg-AMC in biochemical research.

Properties

Molecular Formula

C23H30N6O7

Molecular Weight

502.5 g/mol

IUPAC Name

5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26)/t16-/m0/s1

InChI Key

IBJAOCSITSPKFU-INIZCTEOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O

Origin of Product

United States

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